molecular formula C6H13NOS B3249744 Cyclopentyl(imino)methyl-lambda6-sulfanone CAS No. 1967807-31-3

Cyclopentyl(imino)methyl-lambda6-sulfanone

Cat. No.: B3249744
CAS No.: 1967807-31-3
M. Wt: 147.24
InChI Key: SDVNYRDRAZCLCC-UHFFFAOYSA-N
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Description

Cyclopentyl(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H11NOS It is characterized by the presence of a cyclopentyl group attached to an imino group, which is further connected to a methyl-lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(imino)methyl-lambda6-sulfanone typically involves the reaction of cyclopentanone with an appropriate amine to form the imine intermediate. This intermediate is then reacted with a sulfur-containing reagent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the imino or sulfanone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopentyl(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(imino)methyl-lambda6-sulfanone
  • Cyclohexyl(imino)methyl-lambda6-sulfanone
  • Cyclobutyl(imino)methyl-lambda6-sulfanone

Uniqueness

Cyclopentyl(imino)methyl-lambda6-sulfanone is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

cyclopentyl-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-9(7,8)6-4-2-3-5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVNYRDRAZCLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentyl(imino)methyl-lambda6-sulfanone
Reactant of Route 2
Cyclopentyl(imino)methyl-lambda6-sulfanone
Reactant of Route 3
Cyclopentyl(imino)methyl-lambda6-sulfanone
Reactant of Route 4
Cyclopentyl(imino)methyl-lambda6-sulfanone
Reactant of Route 5
Cyclopentyl(imino)methyl-lambda6-sulfanone
Reactant of Route 6
Cyclopentyl(imino)methyl-lambda6-sulfanone

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